N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol

概述

描述

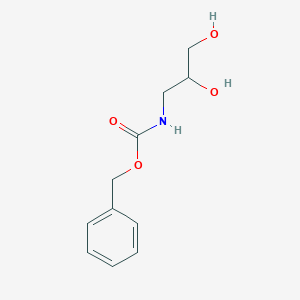

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is a compound that features a benzyloxycarbonyl (Cbz) protecting group attached to a 3-amino-1,2-propanediol backbone. This compound is significant in organic synthesis, particularly in peptide chemistry, where the Cbz group is used to protect amines during various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol typically involves the protection of the amino group in 3-amino-1,2-propanediol with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds as follows:

Reaction with Benzyl Chloroformate: The amino group of 3-amino-1,2-propanediol reacts with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Formation of this compound: The product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反应分析

Hydrogenolysis

The Cbz group is selectively removed by hydrogenolysis:

- Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C) .

- Products : Free amine (3-amino-1,2-propanediol) .

Substitution Reactions

The hydroxyl groups undergo alkylation or acylation:

- Reagents : Alkyl halides or acyl chlorides, base (e.g., NaH) .

- Products : Esters or ethers (e.g., acetylated derivatives) .

Oxidation

Hydroxyl groups are oxidized to carbonyl compounds:

4. Reaction Mechanisms and Conditions

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Room temperature | Free amine |

| Substitution | Alkyl halides, NaH | Organic solvent | Esters/Ethers |

| Oxidation | PCC | Dichloromethane | Aldehydes/Ketones |

5. Applications in Organic Synthesis

- Peptide Chemistry : Used as an intermediate for peptide synthesis, leveraging the Cbz group’s stability during coupling reactions .

- Enzyme Studies : Employed in protease inhibitor design and enzyme mechanism investigations .

- Material Science : Serves as a precursor for chiral deep eutectic solvents (DESs) in asymmetric catalysis .

6. Stability and Safety

The compound is stable under basic and mild acidic conditions. Safety data indicate low hazard, with standard precautions for handling (e.g., skin/eye protection) .7. Research Highlights

科学研究应用

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol, also known as N-Cbz-3-amino-1,2-propanediol, is a compound with significant applications in various fields, particularly in pharmaceuticals and chemical synthesis. This article explores its applications, supported by data tables and insights from case studies.

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a protecting group for amines allows for selective reactions without affecting other functional groups.

Case Study: Ganciclovir Derivatives

Research has demonstrated that derivatives of this compound can be used to synthesize ganciclovir derivatives with enhanced antiviral properties. The protection of the amino group facilitates the formation of mono-esterified products that exhibit improved oral bioavailability and reduced toxicity .

Biocatalysis

This compound has been utilized in biocatalytic processes for the production of pseudo-ceramides. The compound undergoes selective acylation reactions using biocatalysts such as Novozym 435, which have shown high stability and yield in industrial applications. This method has been optimized to achieve yields exceeding 90% in the synthesis of N,O-diacyl derivatives .

Emulsifiers and Specialty Chemicals

In addition to its pharmaceutical applications, this compound is employed as an emulsifier in various formulations. Its properties allow it to stabilize emulsions effectively, making it valuable in cosmetic and food industries.

Data Table: Applications Summary

| Application Area | Specific Use | Yield/Performance |

|---|---|---|

| Pharmaceutical Synthesis | Ganciclovir derivatives | Improved oral absorption |

| Biocatalysis | Production of pseudo-ceramides | Yields > 90% |

| Emulsifiers | Stabilizing emulsions | Effective in cosmetic formulations |

作用机制

The primary mechanism of action for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The benzyloxycarbonyl group is stable under basic and mild acidic conditions but can be selectively removed by hydrogenolysis, allowing for the controlled release of the free amine.

相似化合物的比较

Similar Compounds

N-(tert-Butoxycarbonyl)-3-amino-1,2-propanediol: Uses a tert-butoxycarbonyl (Boc) group for protection.

N-(Fluorenylmethoxycarbonyl)-3-amino-1,2-propanediol: Utilizes a fluorenylmethoxycarbonyl (Fmoc) group.

N-(Methoxycarbonyl)-3-amino-1,2-propanediol: Features a methoxycarbonyl (Moc) group.

Uniqueness

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is unique due to the stability of the Cbz group under a variety of conditions and its ease of removal by hydrogenolysis. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

生物活性

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol (also known as Z-3-amino-1,2-propanediol) is a compound of significant interest in medicinal chemistry due to its biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two hydroxyl groups, making it a versatile building block in organic synthesis. The benzyloxycarbonyl (Z) group serves as a protective moiety that enhances the compound's stability and solubility in biological systems.

Biological Activity

1. Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Specifically, it has been studied for its ability to inhibit enzymes such as proteases, which are crucial in numerous physiological processes. For instance, derivatives of 3-amino-1,2-propanediol have shown promise in the development of HIV protease inhibitors, highlighting their potential in antiviral therapies .

2. Antimicrobial Properties

Recent studies have explored the antimicrobial activities of amino acid-based compounds, including this compound. Research indicates that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell death .

3. Cytotoxicity and Cytoprotection

Research involving oxidovanadium(V) Schiff base complexes derived from chiral 3-amino-1,2-propanediol enantiomers has demonstrated cytotoxic effects on cancer cell lines while also exhibiting cytoprotective properties against oxidative stress in neuronal cells. These findings suggest that the compound may play a dual role in both promoting cell death in cancerous cells and protecting healthy cells from oxidative damage .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of target enzymes, preventing substrate access and subsequent catalytic activity.

- Molecular Recognition : It can form stable complexes with ammonium ions and other biomolecules, influencing cellular signaling pathways .

- DNA Bioconjugation : It has been utilized as a linker for attaching chromophores to DNA oligonucleotides, facilitating studies on DNA structure and interactions .

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing derivatives of this compound aimed at developing novel antiviral agents. The synthesized compounds were evaluated for their inhibitory activity against HIV protease, with some derivatives showing promising results in vitro .

Case Study 2: Antimicrobial Evaluation

In another investigation, various derivatives were screened for antimicrobial activity against a panel of bacterial strains. The results indicated that specific modifications to the amino acid scaffold enhanced antibacterial potency significantly compared to the parent compound .

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₄ |

| Enzyme Targets | HIV protease, bacterial cell wall synthesis enzymes |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Exhibits selective cytotoxicity towards cancer cells |

| Cytoprotection | Protects neuronal cells from oxidative stress |

属性

IUPAC Name |

benzyl N-(2,3-dihydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMJAHUBTRVKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。